molecular formula C25H24ClF3N2O4S B11573085 4-chloro-N-[1-(3,4-dimethylphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide

4-chloro-N-[1-(3,4-dimethylphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide

Cat. No.: B11573085
M. Wt: 541.0 g/mol
InChI Key: JSJIMCUCGVGADR-UHFFFAOYSA-N
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Description

4-CHLORO-N-[1-(3,4-DIMETHYLPHENYL)-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a sulfonamide group, and a hexahydroindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[1-(3,4-DIMETHYLPHENYL)-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the hexahydroindole core, the introduction of the trifluoromethyl group, and the attachment of the sulfonamide group. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance the efficiency and scalability of the synthesis process. The choice of solvents and purification techniques also plays a crucial role in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[1-(3,4-DIMETHYLPHENYL)-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonamide derivatives, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-CHLORO-N-[1-(3,4-DIMETHYLPHENYL)-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[1-(3,4-DIMETHYLPHENYL)-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **4-CHLORO-N-[1-(3,4-DIMETHYLPHENYL)-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]BENZENE-1-SULFONAMIDE
  • **4-CHLORO-N-[1-(3,4-DIMETHYLPHENYL)-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]BENZENE-1-SULFONAMIDE

Uniqueness

The uniqueness of 4-CHLORO-N-[1-(3,4-DIMETHYLPHENYL)-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for unique interactions with biological targets, making it a valuable compound for scientific research.

Properties

Molecular Formula

C25H24ClF3N2O4S

Molecular Weight

541.0 g/mol

IUPAC Name

4-chloro-N-[1-(3,4-dimethylphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]benzenesulfonamide

InChI

InChI=1S/C25H24ClF3N2O4S/c1-14-5-8-17(11-15(14)2)31-19-12-23(3,4)13-20(32)21(19)24(22(31)33,25(27,28)29)30-36(34,35)18-9-6-16(26)7-10-18/h5-11,30H,12-13H2,1-4H3

InChI Key

JSJIMCUCGVGADR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)CC(C3)(C)C)C(C2=O)(C(F)(F)F)NS(=O)(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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